molecular formula C7H6N2O3 B14238797 1-Nitro-4-(nitrosomethyl)benzene CAS No. 484678-41-3

1-Nitro-4-(nitrosomethyl)benzene

Katalognummer: B14238797
CAS-Nummer: 484678-41-3
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: LRYUWXNYWAFFAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-4-(nitrosomethyl)benzene is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzene, featuring both nitro and nitroso functional groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(nitrosomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(nitrosomethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the nitration process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitro-4-(nitrosomethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or nitroso groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Nitro-4-(nitrosomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism by which 1-nitro-4-(nitrosomethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, influencing cellular processes and signaling pathways. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various biological functions .

Vergleich Mit ähnlichen Verbindungen

    4-Nitro-N-methylaniline: Similar structure but with a methylamino group instead of a nitrosomethyl group.

    2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamino group.

Uniqueness: 1-Nitro-4-(nitrosomethyl)benzene is unique due to the presence of both nitro and nitroso groups on the benzene ring.

Eigenschaften

CAS-Nummer

484678-41-3

Molekularformel

C7H6N2O3

Molekulargewicht

166.13 g/mol

IUPAC-Name

1-nitro-4-(nitrosomethyl)benzene

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4H,5H2

InChI-Schlüssel

LRYUWXNYWAFFAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.